molecular formula C22H22N2O3 B11033099 (1E)-1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11033099
M. Wt: 362.4 g/mol
InChI Key: WXTXDZFNBXVIQR-UHFFFAOYSA-N
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Description

The compound (1E)-1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a benzodioxole moiety, a pyrroloquinoline core, and multiple methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Construction of the Pyrroloquinoline Core: This step involves the condensation of an appropriate amine with a diketone, followed by cyclization and methylation reactions.

    Final Assembly: The benzodioxole and pyrroloquinoline intermediates are coupled under specific conditions, such as using a strong base or a catalyst, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalyst Optimization: Using specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (1E)-1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicine, the compound might be explored for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1E)-1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects depends on its specific interactions with molecular targets. These targets could include:

    Enzymes: The compound might inhibit or activate specific enzymes, altering metabolic pathways.

    Receptors: It could bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound might interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a benzodioxole moiety with a pyrroloquinoline core and multiple methyl groups makes this compound unique.

    Chemical Properties: Its specific reactivity and potential biological activity distinguish it from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of This compound, researchers can explore its full potential in various scientific fields.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylimino)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C22H22N2O3/c1-12-7-15-13(2)10-22(3,4)24-20(15)16(8-12)19(21(24)25)23-14-5-6-17-18(9-14)27-11-26-17/h5-9,13H,10-11H2,1-4H3

InChI Key

WXTXDZFNBXVIQR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC5=C(C=C4)OCO5)C2=O)C)(C)C

Origin of Product

United States

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